
(2-(Dimethylamino)ethoxy)(trimethylsilyl)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Dimethylamino)ethoxy)(trimethylsilyl)methyl acetate is an organic compound with the molecular formula C7H19NO2Si. It is a derivative of (2-(Dimethylamino)ethoxy)ethanol, where the hydroxyl group is replaced by a trimethylsilyl group and an acetate group. This compound is known for its applications in organic synthesis, particularly as a reagent and intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Dimethylamino)ethoxy)(trimethylsilyl)methyl acetate typically involves the reaction of (2-(Dimethylamino)ethoxy)ethanol with trimethylsilyl chloride and acetic anhydride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
(2-(Dimethylamino)ethoxy)ethanol+Trimethylsilyl chloride+Acetic anhydride→(2-(Dimethylamino)ethoxy)(trimethylsilyl)methyl acetate+HCl+Acetic acid
Industrial Production Methods
On an industrial scale, the production of this compound involves similar reaction conditions but may utilize continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(2-(Dimethylamino)ethoxy)(trimethylsilyl)methyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The acetate group can be hydrolyzed to yield (2-(Dimethylamino)ethoxy)ethanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides or nucleophiles can be used to replace the trimethylsilyl group.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the acetate group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products depend on the substituent introduced.
Hydrolysis: (2-(Dimethylamino)ethoxy)ethanol is the primary product.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(2-(Dimethylamino)ethoxy)(trimethylsilyl)methyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Employed in the modification of biomolecules for analytical purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.
Industry: Utilized in the production of low-density packaging foams and as a catalyst in polymerization reactions.
Mecanismo De Acción
The mechanism by which (2-(Dimethylamino)ethoxy)(trimethylsilyl)methyl acetate exerts its effects depends on the specific reaction it is involved in. Generally, the trimethylsilyl group acts as a protecting group, stabilizing reactive intermediates and facilitating selective reactions. The acetate group can be hydrolyzed under acidic or basic conditions, releasing the active (2-(Dimethylamino)ethoxy)ethanol moiety, which can then participate in further reactions.
Comparación Con Compuestos Similares
Similar Compounds
(2-(Dimethylamino)ethoxy)ethanol: The parent compound, lacking the trimethylsilyl and acetate groups.
(2-(Dimethylamino)ethoxy)trimethylsilane: Similar structure but without the acetate group.
(2-(Dimethylamino)ethoxy)methyl acetate: Similar structure but without the trimethylsilyl group.
Uniqueness
(2-(Dimethylamino)ethoxy)(trimethylsilyl)methyl acetate is unique due to the presence of both the trimethylsilyl and acetate groups, which provide distinct reactivity and stability characteristics. The trimethylsilyl group offers protection and increased volatility, while the acetate group can be easily hydrolyzed, making the compound versatile in various synthetic applications.
Propiedades
Fórmula molecular |
C10H23NO3Si |
|---|---|
Peso molecular |
233.38 g/mol |
Nombre IUPAC |
[2-(dimethylamino)ethoxy-trimethylsilylmethyl] acetate |
InChI |
InChI=1S/C10H23NO3Si/c1-9(12)14-10(15(4,5)6)13-8-7-11(2)3/h10H,7-8H2,1-6H3 |
Clave InChI |
AYZJYHFDIFHNBX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC(OCCN(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


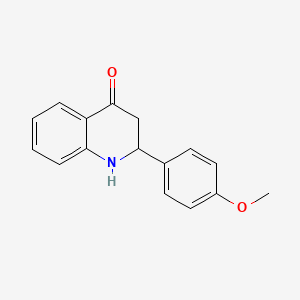
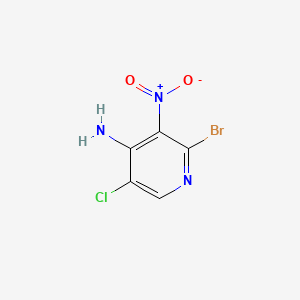
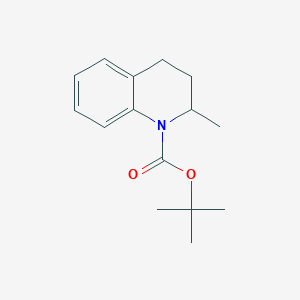
![Butanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N,3-dimethyl-](/img/structure/B15066795.png)
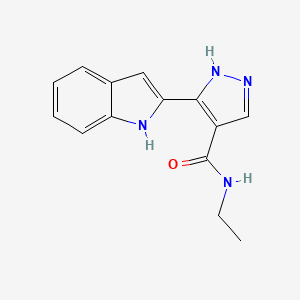


![5-Ethoxy-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline](/img/structure/B15066828.png)

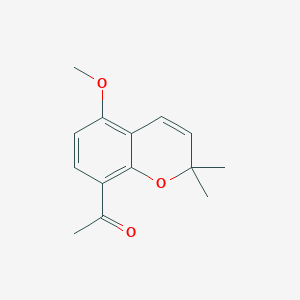

![[(1-Methyl-4-oxo-1,4-dihydroquinazolin-2-yl)oxy]acetic acid](/img/structure/B15066853.png)
![6-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15066862.png)

